molecular formula C12H20N2O B1387567 ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine CAS No. 1185320-32-4

({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine

Cat. No.: B1387567
CAS No.: 1185320-32-4
M. Wt: 208.3 g/mol
InChI Key: OBJSAEJPLYPHSE-UHFFFAOYSA-N
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Description

({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine (IUPAC name: 1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanamine) is a piperidine-derived amine featuring a 5-methylfuran substituent at the 1-position and a methylamine group at the 4-position of the piperidine ring . Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.31 g/mol . The compound’s structure combines the rigidity of the piperidine scaffold with the electron-rich 5-methylfuran moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJSAEJPLYPHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657998
Record name 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-32-4
Record name 1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine typically involves the reaction of 5-methyl-2-furylmethyl chloride with 4-piperidinemethanamine under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the piperidine ring can yield various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted furan and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates the exploration of new synthetic pathways and the development of novel compounds. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to diverse derivatives useful in further research.

Biology

The biological applications of ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine are being actively investigated. Studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could lead to insights into its potential antiproliferative effects and other therapeutic properties.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties, especially as a ligand for various receptors. Preliminary studies indicate potential applications in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known pharmacophores .

Industrial Applications

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in manufacturing processes where specific chemical properties are required .

Case Study 1: Antiproliferative Activity

A study conducted on the antiproliferative effects of this compound demonstrated that it exhibits significant activity against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

Case Study 2: Neuropharmacological Potential

Research exploring the neuropharmacological potential of this compound revealed that it could modulate neurotransmitter systems. In vitro assays indicated that it might enhance dopaminergic signaling, suggesting possible applications in treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism by which ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-amine dihydrochloride

  • Structure : Replaces the 5-methylfuran group with a 5-fluoro-2-methylphenyl substituent.
  • The phenyl ring lacks the oxygen atom present in furan, reducing hydrogen-bonding capacity but improving metabolic stability against oxidative degradation .
  • Applications : Fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

1-[(2-Methylphenyl)methyl]piperidin-4-amine

  • Structure : Features a 2-methylbenzyl group instead of the furan moiety.
  • Key Differences :
    • The absence of heteroatoms in the aromatic ring reduces polarity, likely increasing lipophilicity and membrane permeability.
    • Steric effects from the 2-methyl group may hinder interactions with flat binding sites compared to the planar furan ring .
  • Molecular Weight : 204.32 g/mol (vs. 208.31 for the target compound), reflecting the simpler substituent .

CM-579 (Dual G9a/DNMT Inhibitor)

  • Structure: Contains a (1-methylpiperidin-4-yl)methanamine core with a 5-methylfuran and quinoline-based substituent.
  • Key Differences: The quinoline extension adds a bulky, planar heterocycle, enabling π-π stacking interactions absent in the target compound.
  • Pharmacology : Demonstrates reversible inhibition of epigenetic enzymes (G9a and DNMTs), highlighting the therapeutic relevance of piperidine-methylamine scaffolds in hematologic malignancies .

Physical Properties

  • Basicity : The piperidine nitrogen (pKa ~10–11) and methylamine group contribute to pH-dependent ionization, influencing bioavailability .

Pharmacological Potential and Challenges

Comparative Advantages

  • Selectivity : The 5-methylfuran substituent could confer selectivity over phenyl-based analogs by interacting with furan-specific binding pockets.
  • Metabolic Stability : Furans are susceptible to oxidative metabolism, but the 5-methyl group may sterically hinder cytochrome P450 enzymes, prolonging half-life compared to unsubstituted furans .

Limitations

  • Synthetic Complexity : Introducing the furan group requires specialized catalysts (e.g., palladium), increasing production costs .
  • Discontinued Status: notes discontinuation, possibly due to inferior efficacy or stability compared to fluorinated or bulkier analogs .

Biological Activity

The compound ({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine is a derivative of piperidine, which has been studied for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.3 g/mol

The presence of the piperidine ring contributes to various biological activities, while the furan moiety enhances its pharmacological profile.

1. Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit significant antibacterial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate to Strong
7mBacillus subtilisModerate to Strong
7nE. coliWeak to Moderate

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as leukemia and myeloma.

CompoundCancer Cell LineEffect
IIHematological cancersReduced growth
IVMyelomaIncreased apoptosis

Molecular docking studies confirm that these compounds can effectively bind to target proteins involved in cancer progression .

4. Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease:

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

These activities suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases and urea cycle disorders .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study examining various piperidine derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Mechanism
A study focused on the anticancer effects of piperidine derivatives revealed that this compound significantly upregulated pro-apoptotic genes while downregulating anti-apoptotic genes in human leukemia cell lines. This dual action supports its candidacy for further development as an anticancer agent .

Q & A

Q. How can high-throughput screening (HTS) pipelines be adapted for derivatives of this compound?

  • Methodological Answer :
  • Library Design : Synthesize analogs via combinatorial chemistry (e.g., varying furan methyl groups or piperidine N-substituents) .
  • Automated Synthesis : Use Chemspeed® SLT-100 for parallel reaction setup (20–50 mg scale) .
  • HTS Readouts : Implement fluorescence polarization (FP) for rapid binding assays or luminescence-based cytotoxicity profiling (CellTiter-Glo®) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.